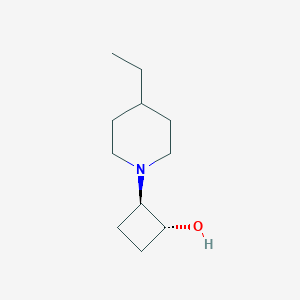![molecular formula C12H11ClO2 B1485601 (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol CAS No. 2165950-98-9](/img/structure/B1485601.png)
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol
Descripción general
Descripción
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol, also known as 4-chloro-2-ethynylphenol, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a colorless and odorless solid that is insoluble in water and has a molecular weight of 243.63 g/mol. 4-chloro-2-ethynylphenol is an important intermediate in the synthesis of a range of compounds, including drug candidates and materials for use in the medical, biotechnological, and industrial sectors.
Aplicaciones Científicas De Investigación
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of a range of compounds, including drug candidates and materials for use in the medical, biotechnological, and industrial sectors. It has also been used in the synthesis of polyfluoroalkylated compounds, which are of interest for their potential applications in the pharmaceutical and agrochemical industries. In addition, (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol has been used in the synthesis of a range of heterocyclic compounds, such as quinolines and pyrazines, which are of interest for their potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol is not fully understood. However, it is known that the compound can undergo a range of chemical reactions, such as oxidation, reduction, and hydrolysis. It is also known that the compound can form complexes with metals, such as copper, iron, and zinc. These complexes can then be used in a range of catalysis reactions, such as the synthesis of polyfluoroalkylated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol have not been extensively studied. However, the compound has been shown to have some cytotoxic effects in vitro, and it has been suggested that it may have some antifungal properties. In addition, the compound has been shown to have some inhibitory effects on the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol in laboratory experiments include its low cost, its availability in a range of different forms, and its relatively low toxicity. Its low toxicity makes it a safe choice for use in laboratory experiments. However, it should be noted that the compound is not water-soluble, which can make it difficult to use in certain types of experiments. In addition, the compound can react with a range of other compounds, which can make it difficult to control the reaction conditions.
Direcciones Futuras
Given the potential applications of (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-olthynylphenol, there are a number of future directions for research. These include further investigation into its biochemical and physiological effects, as well as its potential use in the synthesis of a range of compounds. In addition, further research could be conducted into the mechanism of action of the compound, as well as its potential applications in catalysis and medicinal chemistry. Finally, further research could be conducted into the use of the compound as an intermediate in the synthesis of a range of compounds, including drug candidates and materials for use in the medical, biotechnological, and industrial sectors.
Propiedades
IUPAC Name |
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO2/c13-11-5-2-9(3-6-11)1-4-10-7-15-8-12(10)14/h2-3,5-6,10,12,14H,7-8H2/t10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKQRNNQUUQBDZ-ZYHUDNBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C#CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C#CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]oxolan-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)


![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)

![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
![1-{[Bis(2-methoxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485535.png)
![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485536.png)
![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)
![trans-2-[(2-Methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485539.png)
![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)